molecular formula C11H22N2O3 B1447226 L-Leucine, L-norvalyl- CAS No. 200618-44-6

L-Leucine, L-norvalyl-

Cat. No.: B1447226
CAS No.: 200618-44-6
M. Wt: 230.3 g/mol
InChI Key: OEOQPSFHJDWVNT-IUCAKERBSA-N
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Description

L-Leucine, L-norvalyl- is a dipeptide composed of the amino acids L-leucine and L-norvaline L-leucine is one of the essential branched-chain amino acids, while L-norvaline is a non-proteinogenic amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucine, L-norvalyl- typically involves peptide bond formation between L-leucine and L-norvaline. This can be achieved through standard peptide synthesis techniques, such as:

Industrial Production Methods

Industrial production of L-Leucine, L-norvalyl- may involve large-scale SPPS or solution-phase synthesis. Advances in automation and optimization of reaction conditions have made it possible to produce peptides efficiently and with high purity .

Chemical Reactions Analysis

Types of Reactions

L-Leucine, L-norvalyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions are the constituent amino acids (L-leucine and L-norvaline) and their oxidized or reduced forms .

Scientific Research Applications

L-Leucine, L-norvalyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Leucine, L-norvalyl- involves its incorporation into proteins and peptides, where it can influence protein structure and function. L-leucine is known to activate the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in protein synthesis and cell growth. L-norvaline, on the other hand, can inhibit arginase, an enzyme involved in the urea cycle, thereby increasing nitric oxide levels and potentially enhancing blood flow and muscle function .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-aminopentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-4-5-8(12)10(14)13-9(11(15)16)6-7(2)3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOQPSFHJDWVNT-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NC(CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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